molecular formula C18H17ClINO3 B4932145 Butyl 4-(2-chloro-5-iodobenzamido)benzoate

Butyl 4-(2-chloro-5-iodobenzamido)benzoate

Cat. No.: B4932145
M. Wt: 457.7 g/mol
InChI Key: FZBSFPJOOVLGSL-UHFFFAOYSA-N
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Description

Butyl 4-(2-chloro-5-iodobenzamido)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a butyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-chloro-5-iodobenzamido group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2-chloro-5-iodobenzamido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 2-chloro-5-iodobenzoic acid: This can be achieved through the iodination of 2-chlorobenzoic acid using iodine and an oxidizing agent such as potassium iodate.

    Amidation Reaction: The 2-chloro-5-iodobenzoic acid is then reacted with 4-aminobenzoic acid to form 4-(2-chloro-5-iodobenzamido)benzoic acid.

    Esterification: The final step involves the esterification of 4-(2-chloro-5-iodobenzamido)benzoic acid with butanol in the presence of a dehydrating agent like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-chloro-5-iodobenzamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields 4-(2-chloro-5-iodobenzamido)benzoic acid and butanol.

Scientific Research Applications

Butyl 4-(2-chloro-5-iodobenzamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Butyl 4-(2-chloro-5-iodobenzamido)benzoate involves its interaction with specific molecular targets. The presence of the chloro and iodo groups allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(2-chlorobenzamido)benzoate: Lacks the iodine substituent, which may affect its reactivity and biological activity.

    Butyl 4-(2-iodobenzamido)benzoate: Lacks the chlorine substituent, leading to different chemical properties.

    Butyl 4-(2-chloro-5-fluorobenzamido)benzoate:

Uniqueness

Butyl 4-(2-chloro-5-iodobenzamido)benzoate is unique due to the presence of both chloro and iodo substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

butyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClINO3/c1-2-3-10-24-18(23)12-4-7-14(8-5-12)21-17(22)15-11-13(20)6-9-16(15)19/h4-9,11H,2-3,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBSFPJOOVLGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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